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# Technical Support Center: Optimizing RORyt Inverse Agonist 31 In Vivo Dosage

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Compound of Interest		
Compound Name:	ROR At inverse agonist 31	
Cat. No.:	B15139721	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vivo dosage of RORyt inverse agonist 31. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

## **Frequently Asked Questions (FAQs)**

Q1: What is RORyt inverse agonist 31 and what is its mechanism of action?

A1: RORyt inverse agonist 31 (also referred to as compound 14g in some literature) is a potent small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][2] RORyt is a key transcription factor that drives the differentiation of proinflammatory Th17 cells and the production of inflammatory cytokines such as IL-17A.[3][4][5] By binding to RORyt, inverse agonist 31 stabilizes the receptor in an inactive conformation, which in turn suppresses the expression of RORyt target genes, leading to a reduction in Th17 cell activity and IL-17 production.[3][5]

Q2: What is a recommended starting dosage for RORyt inverse agonist 31 in a mouse model of psoriasis?

A2: In an imiquimod-induced psoriasis mouse model, RORyt inverse agonist 31 has been shown to be effective when administered intraperitoneally (i.p.) at doses of 25 mg/kg and 50 mg/kg twice daily for seven days.[6] Significant reductions in psoriasis-like symptoms, such as erythema, skin thickness, and scaliness, were observed at these dosages.[6]







Q3: What are the known pharmacokinetic properties of RORyt inverse agonist 31?

A3: The pharmacokinetic profile of RORyt inverse agonist 31 has been evaluated in mice. After a single intravenous (i.v.) dose of 2 mg/kg, the compound exhibited low clearance (0.229 L/h/kg) and a long half-life of 7.8 hours.[6] Following a single oral (p.o.) administration of 10 mg/kg, the maximum plasma concentration (Cmax) was 418 ng/mL, and the area under the curve (AUC) was 5058 ng·h/mL.[6] These findings suggest that while the compound has good stability in vivo, its oral absorption may require optimization.[6]

Q4: In which preclinical models has RORyt inverse agonist 31 shown efficacy?

A4: RORyt inverse agonist 31 has demonstrated significant efficacy in the imiquimod-induced psoriasis mouse model.[1][2][6] Treatment with this compound led to a dose-dependent reduction in the Psoriasis Area and Severity Index (PASI) score, with the 50 mg/kg dose achieving a 57% reduction, which was comparable to the effect of methotrexate (53.1% reduction).[6] Histopathological analysis also revealed a marked decrease in skin thickening and immune cell infiltration in treated mice.[6]

## **Quantitative Data Summary**

The following table summarizes the key in vitro and in vivo data for RORyt inverse agonist 31.



Parameter	Value	Species/Assay	Reference
In Vitro Potency			
IC50 (RORyt dual FRET assay)	22.9 nM	Biochemical Assay	[6]
IC50 (RORy-Gal4- luciferase assay)	0.428 μΜ	Cell-based Assay (HEK-293T)	[1][2][6]
In Vitro Metabolic Stability			
Clearance (Mouse liver microsomes)	0.021 mL/min/mg	In vitro metabolism	[6]
Half-life (Mouse liver microsomes)	64.7 min	In vitro metabolism	[6]
In Vivo Pharmacokinetics (Mouse)			
Clearance (2 mg/kg, i.v.)	0.229 L/h/kg	Pharmacokinetic study	[6]
Half-life (2 mg/kg, i.v.)	7.8 h	Pharmacokinetic study	[6]
Cmax (10 mg/kg, p.o.)	418 ng/mL	Pharmacokinetic study	[6]
AUC (10 mg/kg, p.o.)	5058 ng⋅h/mL	Pharmacokinetic study	[6]
In Vivo Efficacy (Mouse)			
Dosage (Imiquimod- induced psoriasis)	25 and 50 mg/kg, i.p., twice daily	Efficacy study	[6]
PASI Score Reduction (50 mg/kg)	57%	Efficacy study	[6]



## **Experimental Protocols Imiquimod-Induced Psoriasis Mouse Model**

This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod cream, a widely used and well-established model.[7][8][9][10]

#### Materials:

- 8- to 12-week-old BALB/c or C57BL/6 mice
- Imiquimod 5% cream (e.g., Aldara™)
- Electric shaver or depilatory cream
- Calipers for measuring skin thickness
- RORyt inverse agonist 31 formulated in an appropriate vehicle (e.g., DMSO and corn oil)

#### Procedure:

- Acclimatization: Acclimate mice to the housing conditions for at least one week before the
  experiment.
- Hair Removal: Shave the dorsal skin of the mice over a 2 cm x 3 cm area. Allow the skin to recover for 24 hours.
- Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.[8] This corresponds to 3.125 mg of active imiquimod.
- Treatment Administration: Administer RORyt inverse agonist 31 or vehicle control via the
  desired route (e.g., intraperitoneal injection) at the predetermined dosages (e.g., 25 and 50
  mg/kg, twice daily).[6] Begin treatment concurrently with or shortly after the first imiquimod
  application.
- Psoriasis Scoring (PASI): Evaluate the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI). Score erythema, scaling, and skin

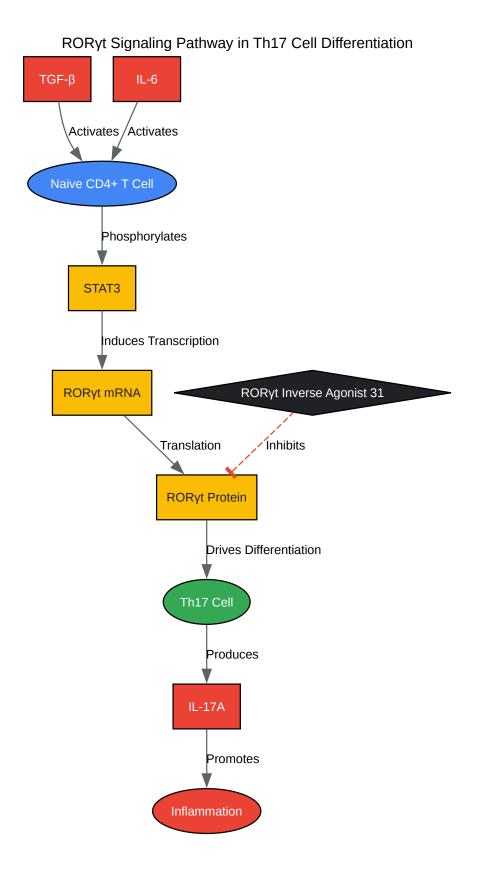


thickness on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of these individual scores.

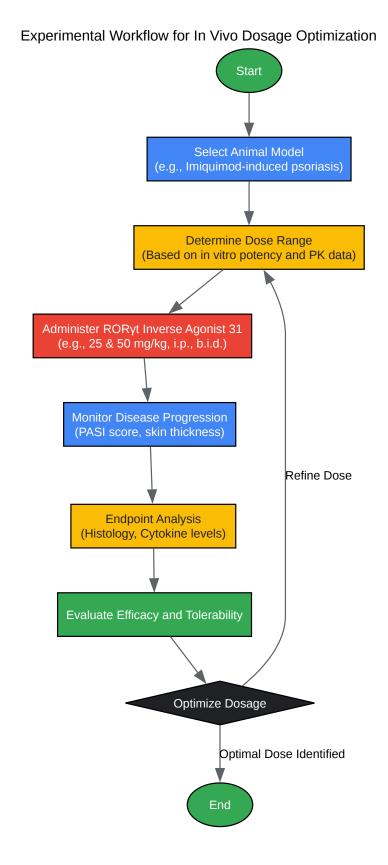
- Skin Thickness Measurement: Measure the thickness of the dorsal skin daily using calipers.
- Sample Collection: At the end of the experiment, euthanize the mice and collect skin tissue for histological analysis (H&E staining) and cytokine analysis (e.g., qPCR for IL-17A).

## **Visualizations**









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